molecular formula C19H19NO6 B11634847 Dimethyl 4-(1,3-benzodioxol-5-yl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(1,3-benzodioxol-5-yl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11634847
M. Wt: 357.4 g/mol
InChI Key: CXXGBNLPIWXBLA-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzodioxole moiety and a cyclopropyl group

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process and scale up production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acids and alcohols.

Scientific Research Applications

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting cardiovascular diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and thereby affecting cardiovascular functions. The benzodioxole moiety may also contribute to its biological activity by interacting with various enzymes and receptors in the body.

Comparison with Similar Compounds

When compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique structural features, such as the presence of the benzodioxole and cyclopropyl groups. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and use in treating high blood pressure.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H19NO6/c1-23-18(21)13-8-20(12-4-5-12)9-14(19(22)24-2)17(13)11-3-6-15-16(7-11)26-10-25-15/h3,6-9,12,17H,4-5,10H2,1-2H3

InChI Key

CXXGBNLPIWXBLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)C4CC4

Origin of Product

United States

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